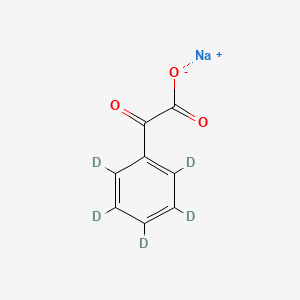
Sodium Phenyl-d5-glyoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Phenyl-d5-glyoxylate is a deuterated compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Phenyl-d5-glyoxylate can be synthesized through the oxidation of phenyl-d5-glyoxal. The reaction typically involves the use of an oxidizing agent such as nitric acid in the presence of hydrohalic acids. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the oxidation of phenyl-d5-glyoxal followed by purification steps such as crystallization and extraction to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sodium Phenyl-d5-glyoxylate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenyl-d5-glyoxylic acid.
Reduction: Reduction reactions can convert it back to phenyl-d5-glyoxal.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrohalic acids.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Phenyl-d5-glyoxylic acid.
Reduction: Phenyl-d5-glyoxal.
Substitution: Corresponding substituted phenyl-d5-glyoxylate derivatives.
Scientific Research Applications
Sodium Phenyl-d5-glyoxylate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Sodium Phenyl-d5-glyoxylate involves its participation in various biochemical pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct mass .
Comparison with Similar Compounds
Glyoxylic acid: A non-deuterated analog with similar chemical properties.
Phenylglyoxylate: Another related compound with a phenyl group attached to the glyoxylate moiety.
Uniqueness: Sodium Phenyl-d5-glyoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in various scientific applications .
Properties
Molecular Formula |
C8H5NaO3 |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI Key |
GGDFZLZSWSCHFU-GWVWGMRQSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


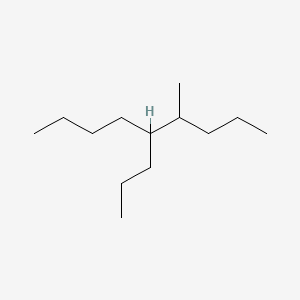
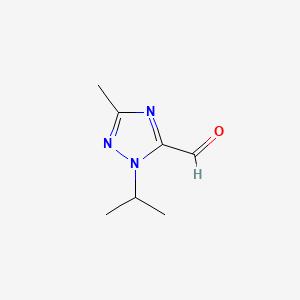
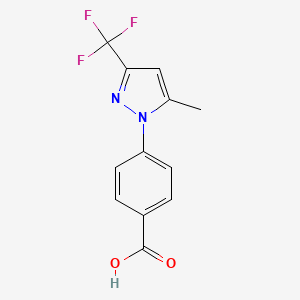
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
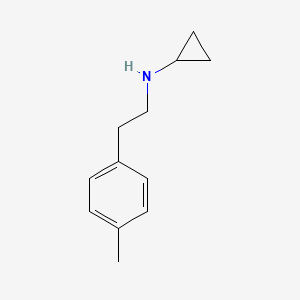
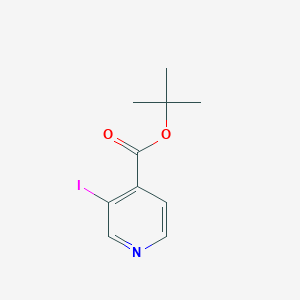

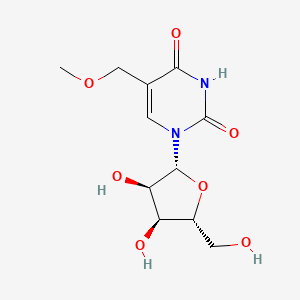
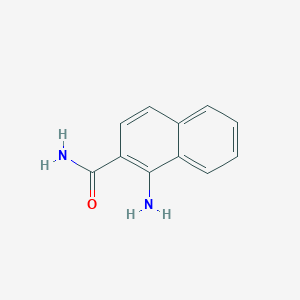

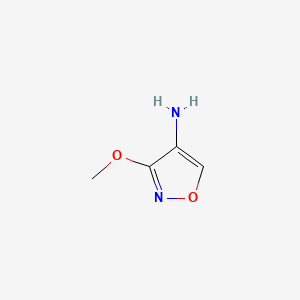
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)

